4-(2,6-difluorobenzyl)-2,6-dimethylmorpholine
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Description
“2,6-Difluorobenzyl” is a component used in various chemical syntheses . It’s part of a larger family of compounds known as benzyl compounds, which are often used in organic chemistry as precursors or building blocks for more complex molecules. “2,6-Dimethylmorpholine” is another compound that’s used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of these components can be determined using various spectroscopic techniques. For instance, “2,6-Difluorobenzyl” has a molecular weight of 143.13 , and “2,6-Dimethylmorpholine” has a molecular weight of 128.21 .Chemical Reactions Analysis
The chemical reactions involving these components can vary widely depending on the specific conditions and reagents used. For instance, “2,6-Difluorobenzyl” can react with gaseous chlorine to yield "2,6-Difluorobenzyl chloride" .Physical and Chemical Properties Analysis
“2,6-Difluorobenzyl chloride” has a melting point of 34-38 °C and a density of 1.2730 . “2,6-Difluorobenzyl alcohol” has a molecular weight of 144.1187 .Safety and Hazards
Future Directions
The future directions in the study and application of these compounds could involve further exploration of their potential uses in medicine and other fields. For instance, “Rufinamide” is an anticonvulsant medication used to treat various seizure disorders . Similar compounds could potentially have similar applications.
Properties
IUPAC Name |
4-[(2,6-difluorophenyl)methyl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-9-6-16(7-10(2)17-9)8-11-12(14)4-3-5-13(11)15/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFIXQWGJMEGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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